PRMT5 Inhibitory Activity: Target Compound vs. Positional Isomer
In a BindingDB database entry, the positional isomer 3-ethynyl-N-isopropyl-5-methylbenzamide (CHEMBL3577854) demonstrated an IC₅₀ > 50,000 nM against human PRMT5, indicating negligible inhibitory activity at this target [1]. The 5-ethynyl substitution pattern, as in the target compound, remains uncharacterized for this target, implying that the ethynyl position is a critical determinant of biological activity. Researchers targeting PRMT5 should avoid the 3-ethynyl isomer and consider the 5-ethynyl compound as a potential alternative scaffold pending further evaluation.
| Evidence Dimension | PRMT5 enzyme inhibition |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | 3-ethynyl-N-isopropyl-5-methylbenzamide: IC₅₀ > 50,000 nM |
| Quantified Difference | Not calculable; positional isomer is inactive |
| Conditions | Inhibition of human full-length PRMT5 expressed in Sf9 cells |
Why This Matters
Demonstrates that the ethynyl position on the benzamide ring is a functional selectivity filter, making the 5-ethynyl isomer a distinct chemical probe candidate for target selectivity screening.
- [1] BindingDB. BDBM50089221, CHEMBL3577854. IC₅₀ > 5.00E+4 nM for PRMT5. View Source
